4-Amino-8-chloroquinoline-3-carboxylic acid
Overview
Description
4-Amino-8-chloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇ClN₂O₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
It is known that 4-aminoquinolines, a class of compounds to which this molecule belongs, have been extensively used in the control and eradication of malaria .
Mode of Action
It is known that the effectiveness of 4-aminoquinolines, such as chloroquine, is partly dependent upon drug accumulation in the acidic digestive vacuole (dv) of the parasite .
Result of Action
It is known that 4-aminoquinolines have shown excellent clinical efficacy in the control and eradication of malaria .
Biochemical Analysis
Biochemical Properties
4-Amino-8-chloroquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity . Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced nucleotide levels and altered cellular metabolism . These interactions highlight the importance of this compound in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the lysosomes, where it exerts its effects . The localization and accumulation of this compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . The subcellular localization of this compound is a key factor in its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chloroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction conditions often involve the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the existing functional groups to achieve desired properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of enaminone can lead to the formation of quinoline-4-carboxylic acid .
Scientific Research Applications
4-Amino-8-chloroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 4-Amino-8-chloroquinoline-3-carboxylic acid.
Piperaquine: A related compound used in combination therapies for malaria.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-8-chloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQKTDVVSMSBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588692 | |
Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955328-22-0 | |
Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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